The Genesis of a Vasopressor: A Technical History of the Discovery of Angiotensin I
The Genesis of a Vasopressor: A Technical History of the Discovery of Angiotensin I
Introduction for the Modern Researcher
In the landscape of cardiovascular drug development, the Renin-Angiotensin System (RAS) is a cornerstone of therapeutic intervention. Its primary effector, Angiotensin II, is a potent vasoconstrictor, and its modulation has led to the development of blockbuster drugs like ACE inhibitors and ARBs. However, the journey to understanding this intricate system was a multi-decade odyssey of meticulous experimentation, intellectual curiosity, and international collaboration. This technical guide delves into the historical bedrock of this field: the discovery of Angiotensin I. For the modern researcher, understanding this history is not merely an academic exercise; it is an exploration of the foundational experimental logic and techniques that paved the way for the sophisticated methodologies we employ today. We will dissect the pivotal experiments, not just as historical events, but as case studies in scientific reasoning, experimental design, and the iterative process of discovery.
Chapter 1: The Prelude - A Pressor Substance in the Kidney
The story of angiotensin begins not with the peptide itself, but with a mysterious substance found within the kidney. In 1898, Robert Tigerstedt and his student Per Bergman at the Karolinska Institute in Stockholm conducted a series of groundbreaking experiments.[1][2] Their central hypothesis was that the kidney could influence blood pressure through a humoral mechanism.
Experimental Causality: Why Kidney Extracts?
The choice to investigate kidney extracts was rooted in clinical observations linking renal disease with cardiac hypertrophy, a known consequence of high blood pressure.[1] Tigerstedt and Bergman reasoned that a substance originating from the kidney might be responsible for this increase in blood pressure.
Key Experiment: The Discovery of "Renin"
Their experimental design was elegant in its simplicity. They prepared saline extracts from rabbit kidneys and injected them intravenously into other rabbits, while monitoring their arterial blood pressure.[2][3] The results were striking: the kidney extracts consistently produced a significant and sustained rise in blood pressure.[4] They named this hypothetical pressor agent "renin."[5]
Experimental Protocol: Tigerstedt and Bergman's Renin Extraction (c. 1898)
Objective: To prepare a pressor substance from rabbit kidney tissue.
Methodology:
-
Tissue Preparation: A fresh rabbit kidney was harvested and the cortex was carefully dissected from the medulla.
-
Homogenization: The renal cortex was minced and then ground with sand in a mortar and pestle to disrupt the tissue structure.
-
Extraction: The ground tissue was suspended in a physiological saline solution.
-
Clarification: The suspension was then filtered to remove cellular debris, yielding a crude extract.
-
Bioassay: The resulting extract was injected intravenously into a recipient rabbit to observe its effect on blood pressure, which was recorded using a kymograph.
Chapter 2: The Ischemic Kidney and the Birth of a Hypothesis
For several decades, Tigerstedt and Bergman's discovery of renin remained relatively obscure. The crucial link between renin and sustained hypertension was established in 1934 by Harry Goldblatt at Western Reserve University.[1][6][7] Goldblatt hypothesized that renal ischemia (reduced blood flow) was the trigger for the release of a pressor substance.[6]
Key Experiment: The Goldblatt Clamp
To test his hypothesis, Goldblatt developed an adjustable silver clamp to constrict the renal arteries of dogs, thereby inducing controlled renal ischemia.[1][7] The results were profound and reproducible: partial constriction of the renal arteries led to a persistent elevation of systolic blood pressure, mimicking chronic hypertension in humans.[6][7]
Experimental Protocol: Goldblatt's Induction of Renovascular Hypertension (c. 1934)
Objective: To induce persistent hypertension in a canine model through renal ischemia.
Animal Model: Adult mongrel dogs.
Surgical Procedure:
-
Anesthesia: The dog was anesthetized, typically with ether induction followed by chloralose.[8]
-
Surgical Exposure: A flank incision was made to expose the renal artery.
-
Clamp Application: A specially designed, adjustable silver clamp was placed around the renal artery.[8]
-
Arterial Constriction: The clamp was tightened to a predetermined degree to partially occlude the artery. The degree of constriction was often described in terms of the number of turns of the screw on the clamp.[8]
-
Blood Pressure Monitoring: Systolic blood pressure was monitored regularly over days and weeks to observe the development of hypertension.
Chapter 3: The Simultaneous Discovery of a New Pressor Agent
Goldblatt's work ignited a race to identify the pressor substance released by the ischemic kidney. Around 1939, two independent groups, working continents apart, converged on the same groundbreaking discovery.[5]
-
In Buenos Aires, Argentina, a team led by Eduardo Braun-Menéndez and Juan Carlos Fasciolo at the Institute of Physiology was investigating the humoral mechanism of nephrogenic hypertension.[9]
-
In Indianapolis, USA, Irvine Page and Oscar Helmer at the Lilly Laboratory for Clinical Research were also on the trail of the elusive pressor substance.
Both teams demonstrated that renin was not directly a pressor agent but rather an enzyme that acted on a substrate in the plasma to produce a new, potent vasoconstrictor.[5][9]
The Naming Controversy: "Hypertensin" vs. "Angiotonin"
The Argentine group named the newly discovered substance "hypertensin." [9] The American group, in their publication, called it "angiotonin." This led to a period of confusion in the scientific literature. In a remarkable act of scientific diplomacy, Braun-Menéndez and Page met in 1958 and agreed on a compromise: the substance would be known as "angiotensin." [5]
Key Experiment: In Vitro Generation and Bioassay
The core of both groups' discovery lay in their ability to generate the pressor substance in vitro and then test its activity using various bioassays. They incubated renin preparations with plasma and then extracted the active compound.[10]
Experimental Protocol: In Vitro Generation of Angiotensin (Hypertensin/Angiotonin) (c. 1940)
Objective: To demonstrate the enzymatic formation of a pressor substance from the reaction of renin and a plasma substrate.
Methodology (Synthesized from Braun-Menéndez et al. and Page & Helmer):
-
Preparation of Renin: Crude renin was extracted from kidney tissue (e.g., pig or beef kidneys).
-
Preparation of Substrate ("Renin-Activator" or "Hypertensinogen"): Plasma or serum (often from horse or bovine blood) was used as the source of the renin substrate.
-
Incubation: The renin preparation was incubated with the plasma substrate at approximately 37-38°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination and Extraction: The reaction was stopped, and the active substance was extracted. A common method involved precipitating proteins with alcohol (e.g., 3 volumes of ethanol) or acetone (e.g., 70-75%).[10] The resulting supernatant was then concentrated.
-
Bioassay: The pressor activity of the extract was tested on various bioassay systems.
Bioassay Systems for Early Angiotensin Research
The discovery and characterization of angiotensin were heavily reliant on bioassays to quantify its vasoconstrictor effects.
| Bioassay | Description |
| Läwen-Trendelenburg Preparation | Perfusion of the isolated hind limbs of a frog or toad. The vasoconstrictor effect of the test substance is measured as a decrease in the outflow of the perfusion fluid.[9][10] |
| Perfused Rabbit Ear | The isolated rabbit ear is perfused through its central artery. Vasoconstriction is measured as an increase in perfusion pressure.[11] |
| Perfused Dog Tail | Similar to the rabbit ear preparation, the isolated dog's tail is perfused, and changes in perfusion pressure indicate vasoconstriction. |
| Intact Animal Preparations | Anesthetized animals (dogs, cats, rats) were used to measure the systemic pressor response (increase in blood pressure) following intravenous injection of the test substance. |
Chapter 4: The Unveiling of Two Angiotensins
A major leap in understanding came in the mid-1950s from the laboratory of Leonard T. Skeggs at the Veterans Administration Hospital in Cleveland. His team discovered that "angiotensin" was not a single substance but existed in two forms.[12]
Key Experiment: The Discovery of Angiotensin I and Angiotensin II
Using a technique called counter-current distribution , Skeggs and his colleagues were able to separate two distinct pressor substances from the product of the renin-angiotensinogen reaction.[12] They designated the initial product "hypertensin I" (Angiotensin I) and the second, more active form "hypertensin II" (Angiotensin II) .[12] They further demonstrated that Angiotensin I was converted to Angiotensin II by an enzyme present in plasma.[12]
Experimental Protocol: Purification of Angiotensin I by Counter-Current Distribution (c. 1954)
Objective: To separate and purify Angiotensin I from the reaction mixture of renin and its substrate.
Principle of Counter-Current Distribution: This technique separates compounds based on their differential partitioning between two immiscible liquid phases. By repeatedly transferring the upper phase to a new tube containing fresh lower phase, compounds with different partition coefficients will move at different rates along the series of tubes.
Methodology (based on Skeggs et al.):
-
Preparation of Crude Angiotensin I: Generate Angiotensin I in vitro as previously described.
-
Solvent System: A two-phase solvent system is prepared, for example, a mixture of n-butanol and aqueous acid.
-
Counter-Current Distribution Apparatus: A series of connected tubes (a Craig apparatus) is used. Each tube is filled with a measured volume of the lower phase.
-
Loading: The crude Angiotensin I preparation is dissolved in a small volume of both phases and introduced into the first tube.
-
Distribution: The apparatus is shaken to allow the solute to partition between the two phases. The phases are then allowed to separate.
-
Transfer: The upper phase of each tube is transferred to the subsequent tube, and fresh upper phase is added to the first tube.
-
Iteration: The shaking, settling, and transfer steps are repeated for a large number of cycles (e.g., hundreds of transfers).
-
Analysis: The contents of each tube are then analyzed for pressor activity to determine the distribution of Angiotensin I. The activity will be concentrated in a specific set of tubes, indicating its purification.
Quantitative Data: Potency of Purified Angiotensin I
Skeggs and his team were able to produce a highly purified preparation of Angiotensin I. Their 1954 paper in the Journal of Experimental Medicine reported the following characteristics:[12]
| Parameter | Value |
| Pressor Potency | Four times as powerful as l-arterenol |
| Overall Recovery | 40% |
| Nitrogen Content | 15.97% |
| Specific Activity | 1125 Goldblatt units per mg of solid |
Chapter 5: Locating the Conversion - The Role of the Lungs
The final piece of the initial Angiotensin I discovery puzzle was identifying the primary site of its conversion to the highly active Angiotensin II. While Skeggs' group had shown the converting enzyme was present in plasma, the work of John Vane and his colleagues in the 1960s revealed the crucial role of the pulmonary circulation.
Key Experiment: The Blood-Bathed Organ Technique
Vane's group utilized an innovative bioassay system called the blood-bathed organ technique .[13][14] This allowed for the real-time measurement of vasoactive substances in the blood as it circulated through different vascular beds. They found that Angiotensin I was largely inactive when injected into the venous circulation but became highly active after passing through the lungs.[15] This demonstrated that the conversion of Angiotensin I to Angiotensin II occurred predominantly in the pulmonary circulation.[15]
Experimental Protocol: Vane's Blood-Bathed Organ Technique (c. 1967)
Objective: To determine the site of conversion of Angiotensin I to Angiotensin II in vivo.
Methodology:
-
Animal Preparation: An animal (e.g., a dog) is anesthetized and heparinized.
-
Extracorporeal Circuit: Blood is continuously drawn from an artery by a roller pump.[13]
-
Bioassay Cascade: The arterial blood is then allowed to superfuse (drip over) a series of isolated, spontaneously contracting smooth muscle tissues (e.g., rat colon, chick rectum) that are sensitive to Angiotensin II.[13][14] The contractions of these tissues are recorded.
-
Blood Return: The blood is collected after passing over the tissues and returned to a vein in the animal.[13]
-
Injection of Angiotensin I: Angiotensin I is injected into the venous side of the circulation (pre-pulmonary). The lack of immediate contraction in the bioassay tissues indicates its low intrinsic activity.
-
Observation: A delayed and potent contraction of the bioassay tissues is observed as the blood that has passed through the lungs reaches them, demonstrating the conversion of Angiotensin I to the active Angiotensin II in the pulmonary circulation.
Conclusion: From a Crude Extract to a Defined Peptide
The discovery of Angiotensin I was a landmark achievement in physiology and pharmacology. It was the culmination of decades of research, beginning with the observation of a pressor substance in the kidney and culminating in the identification of a specific, inactive precursor to a potent vasoconstrictor. The experimental journey, from the crude kidney extracts of Tigerstedt and Bergman to the elegant purification and bioassay techniques of Skeggs and Vane, exemplifies the scientific method at its best. This foundational knowledge not only unraveled a critical biological system but also laid the essential groundwork for the development of life-saving therapies for hypertension and cardiovascular disease. For the researchers of today, this history serves as a powerful reminder of the ingenuity and perseverance required to translate fundamental biological questions into transformative clinical solutions.
References
-
Basso, N., & Terragno, N. A. (2001). History about the discovery of the renin-angiotensin system. Hypertension, 38(6), 1246–1249. [Link]
-
Basso, N., & Terragno, N. A. (2001). History about the discovery of the renin-angiotensin system. PubMed. [Link]
-
Tirelli, F., & Barg, I. (2005). Harry Goldblatt and the discovery of renin. The Journal of clinical investigation, 115(5), 1103. [Link]
-
Dittrick Medical History Center. (n.d.). Goldblatt clamps for hypertension experiments, 1934. Case Western Reserve University. [Link]
-
Haddy, F. J. (2020). Harry Goldblatt and the kidney. Hektoen International. [Link]
-
Braun-Menéndez, E., Fasciolo, J. C., Leloir, L. F., & Muñoz, J. M. (1940). The substance causing renal hypertension. The Journal of Physiology, 98(3), 283–298. [Link]
-
Miyajima, E. (1997). A rabbit ear flap perfusion experiment to evaluate the percutaneous absorption of drugs. Biological & Pharmaceutical Bulletin, 20(1), 89-93. [Link]
-
Heredia, D. J., & Dickson, E. J. (2018). Quantitative analysis of peristalsis in the guinea-pig small intestine using spatio-temporal maps. The Journal of Physiology, 596(19), 4789-4809. [Link]
-
Braun-Menéndez, E., Fasciolo, J. C., Leloir, L. F., & Muñoz, J. M. (1940). THE SUBSTANCE CAUSING RENAL HYPERTENSION. The Journal of Physiology, 98(3), 283–298. [Link]
-
Page, I. H., & Helmer, O. M. (1940). A crystalline pressor substance (angiotonin) resulting from the reaction between renin and renin-activator. The Journal of experimental medicine, 71(1), 29–42. [Link]
-
Grygorczyk, R., & De Weer, P. (2011). Vane's blood-bathed organ technique adapted to examine the endothelial effects of cardiovascular drugs in vivo. Methods in molecular biology (Clifton, N.J.), 752, 203–216. [Link]
-
Phillips, M. I., & Schmidt-Ott, K. M. (1999). The Discovery of Renin 100 Years Ago. Physiology, 14(6), 271–274. [Link]
-
Vane, J. R. (1982). Adventures and Excursions in Bioassay: The Stepping Stones to Prostacyclin. Nobel Lecture. [Link]
-
VISHALJADHAV100. (2018). Expt. 6 Bioassay of histamine using guinea pig ileum by matching method. SlideShare. [Link]
-
Skeggs, L. T., Jr, Marsh, W. H., Kahn, J. R., & Shumway, N. P. (1954). The purification of hypertensin I. The Journal of experimental medicine, 100(4), 363–370. [Link]
-
Sadeghi, M., et al. (2022). Effects of Goldblatt hypertension on rats' hippocampal cholinergic system. Research in Pharmaceutical Sciences, 17(2), 177-187. [Link]
-
Dexter, L., Haynes, F. W., & Bridges, W. C. (1945). The renal humoral pressor mechanism in man. I. The preparation and assay of human renin, human hypertensinogen, and hypertensin. The Journal of clinical investigation, 24(1), 62–68. [Link]
-
Ercan, Z. S., & Türker, R. K. (1975). Histamine receptors in the vasculature of the rabbit ear. Naunyn-Schmiedeberg's archives of pharmacology, 291(1), 23–29. [Link]
-
Ng, K. K., & Vane, J. R. (1967). Conversion of angiotensin I to angiotensin II. Nature, 216(5117), 762–766. [Link]
-
Atta-ur-Rahman, & Choudhary, M. I. (2001). Bioassay Techniques for Drug Development. ResearchGate. [Link]
-
Gaciong, Z., & Siński, M. (2023). Robert Tigerstedt and the Discovery of Renin. Kidney & blood pressure research, 48(1), 213–218. [Link]
-
Braun-Menéndez, E. (1943). The Renal Humoral Mechanism of Hypertension. British Medical Journal. [Link]
-
Khan, A., & Imig, J. D. (2016). Principles Involved in Bioassay by different Methods: A Mini-Review. Journal of Pharmacovigilance, 4(5). [Link]
-
Zare, N., et al. (2009). Epinephrine's effect in varying concentrations on the end artery organ in an animal model. Journal of Ayub Medical College, Abbottabad : JAMC, 21(3), 115–118. [Link]
-
Gaciong, Z., & Siński, M. (2023). Robert Tigerstedt and the Discovery of Renin. ResearchGate. [Link]
-
Goldblatt, H., Lynch, J., Hanzal, R. F., & Summerville, W. W. (1934). STUDIES ON EXPERIMENTAL HYPERTENSION. I. THE PRODUCTION OF PERSISTENT ELEVATION OF SYSTOLIC BLOOD PRESSURE BY MEANS OF RENAL ISCHEMIA. The Journal of experimental medicine, 59(3), 347–379. [https://www.semanticscholar.org/paper/PLATES-23-AND-24-(Received-for-publication%2C-i%2C-The-Goldblatt-Lynch/f3e8082460a8b139976378e9944a993709b64082]([Link]
-
Botting, J. H. (2018). The blood-bathed organ technique in Vane's laboratory in 1968. ResearchGate. [Link]
-
Ishizawa, K., et al. (1995). Modulation of peristalsis by neurotensin in isolated guinea-pig intestinal segments. The Journal of pharmacology and experimental therapeutics, 275(3), 1396–1402. [Link]
-
Otero-Losada, M., Nobile, M. H., & Milei, J. (2017). The Angiotensin Affair: How Great Minds Thinking Alike Came to a Historical Agreement. IntechOpen. [Link]
-
Goldblatt, H., Weinstein, H., & Kahn, J. R. (1941). STUDIES ON EXPERIMENTAL HYPERTENSION. XIV. THE EFFECT OF INTERMITTENT RENAL ARTERIAL OCCLUSION ON THE BLOOD PRESSURE OF THE DOG. The Journal of experimental medicine, 73(3), 443–451. [Link]
-
Otero-Losada, M., Nobile, M. H., & Milei, J. (2017). The Angiotensin Affair: How Great Minds Thinking Alike Came to a Historical Agreement. IntechOpen. [Link]
Sources
- 1. hekint.org [hekint.org]
- 2. Robert Tigerstedt and the Discovery of Renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Harry Goldblatt and the discovery of renin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Goldblatt clamps for hypertension experiments, 1934 - Dittrick Medical History Center [artsci.case.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pmr.safisiol.org.ar [pmr.safisiol.org.ar]
- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 11. Histamine receptors in the vasculature of the rabbit ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The purification of hypertensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nobelprize.org [nobelprize.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
